molecular formula C12H8O4 B5220847 5-Benzoylfuran-2-carboxylic acid CAS No. 35897-51-9

5-Benzoylfuran-2-carboxylic acid

Cat. No.: B5220847
CAS No.: 35897-51-9
M. Wt: 216.19 g/mol
InChI Key: BQGFSTMQCIGZFC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Benzoylfuran-2-carboxylic acid can be achieved through several methods:

Chemical Reactions Analysis

5-Benzoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Benzoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-benzoylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(8-4-2-1-3-5-8)9-6-7-10(16-9)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFSTMQCIGZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386963
Record name 5-benzoylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35897-51-9
Record name 5-benzoylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude ester (8) (80 mg, 0.35 mmol) was hydrolysed using Method C, except that MeOH (0.8 mL) and 1 M NaOH (0.8 mL) were used. After the reaction, the solvent was removed under a stream of nitrogen gas, acidified using 1N HCl, extracted with EtOAc, dried (MgSO4), filtered and the solvent concentrated in vacuo to give the crude title compound. Yield: 48 mg; HPLC Purity: >66%; LC tr 0.09 min
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three

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